
2-(3-(Trifluoromethyl)phenyl)nicotinic acid
Overview
Description
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
For example, a typical synthetic route might involve the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromonicotinic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)nicotinic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, as an NSAID, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: Another derivative with a trifluoromethyl group attached to a phenoxy ring.
Uniqueness
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 283.20 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially influencing their interaction with biological targets.
Research indicates that this compound interacts with various biological receptors, modulating their activity. Notably, studies have shown that it may influence nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .
Antinociceptive Effects
A study assessing the antinociceptive properties of related compounds indicated that derivatives similar to this compound exhibit significant antinociceptive effects in formalin-induced pain models. These compounds demonstrated dose-dependent reductions in pain responses, suggesting potential applications in pain management .
Case Studies
- NMR Spectroscopy Analysis : A study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of related compounds. The analysis provided insights into the electronic environment of protons within the molecular structure, which is critical for understanding interactions with biological targets .
- In Vivo Efficacy : In vivo studies have demonstrated that nicotinic acid derivatives can enhance NAD+ levels in tumor models, indicating potential applications in cancer therapy. The modulation of metabolic pathways via these compounds may lead to improved therapeutic outcomes in NAPRT1-deficient tumors .
Data Tables
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGINJLWZIAQNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680774 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635325-17-6 | |
Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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